molecular formula C10H15NO B13793816 N-(Furan-2-ylmethylene)-3-methylbutylamine CAS No. 52074-26-7

N-(Furan-2-ylmethylene)-3-methylbutylamine

Cat. No.: B13793816
CAS No.: 52074-26-7
M. Wt: 165.23 g/mol
InChI Key: TWRSDQOEZIGDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethylene)-3-methylbutylamine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from the condensation reaction between furan-2-carbaldehyde and 3-methylbutylamine. The furan ring in its structure imparts unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethylene)-3-methylbutylamine typically involves the condensation of furan-2-carbaldehyde with 3-methylbutylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethylene)-3-methylbutylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-(Furan-2-ylmethylene)-3-methylbutylamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethylene)-3-methylbutylamine involves its interaction with various molecular targets. The Schiff base moiety allows it to form coordination complexes with metal ions, which can enhance its biological activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazone
  • N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazonate

Uniqueness

N-(Furan-2-ylmethylene)-3-methylbutylamine is unique due to the presence of the 3-methylbutylamine moiety, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

CAS No.

52074-26-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(furan-2-yl)-N-(3-methylbutyl)methanimine

InChI

InChI=1S/C10H15NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7-9H,5-6H2,1-2H3

InChI Key

TWRSDQOEZIGDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN=CC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.